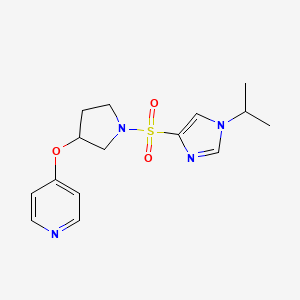![molecular formula C9H9NO3 B2403216 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1231750-12-1](/img/structure/B2403216.png)
7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. The presence of a hydroxyl group at the 7th position and a methyl group at the 5th position further distinguishes this compound. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with methyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzoxazine compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced to form dihydrobenzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Oxidation: Formation of 7-oxo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
Reduction: Formation of 7-hydroxy-5-methyl-2,3-dihydro-2H-benzo[b][1,4]oxazin-3-one.
Substitution: Formation of various substituted benzoxazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the oxazine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Characterized by the presence of a hydroxyl group at the 7th position and a methyl group at the 5th position.
7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 5th position.
5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the hydroxyl group at the 7th position.
Uniqueness
The presence of both the hydroxyl and methyl groups in this compound imparts unique chemical and physical properties. These functional groups influence the compound’s reactivity, stability, and potential biological activities, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
7-hydroxy-5-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-6(11)3-7-9(5)10-8(12)4-13-7/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYCRVIFCFAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231750-12-1 | |
| Record name | 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)




![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
